Cas no 103497-68-3 (2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-)

2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- structure
103497-68-3 structure
Product Name:2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
CAS-nummer:103497-68-3
MF:C23H35NO2
MW:357.529506921768
CID:200223
PubChem ID:6918127
Update Time:2025-04-19

2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4aR,4bS,6aS,7S,9aS,9bS,11aR)-
    • 2H-Indeno[5,4-f]quinolin-2-one,1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(3-methyl-1-oxobutyl)-,(4
    • 9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
    • (5alpha)-23-Methyl-4-aza-21-norchol-1-ene-3,20-dione
    • 4a,6a-dimethyl-7-(3-methylbutanoyl)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
    • L-654066
    • MK-0963
    • MK-963
    • mk0963
    • Q27293805
    • SCHEMBL8156652
    • 103497-68-3
    • L 654066
    • CHEMBL575781
    • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutanoyl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one
    • 4-Aza-21-norchol-1-ene-3,20-dione, 23-methyl-, (5alpha)-
    • AKOS040749871
    • L-654,066
    • 2H-INDENO(5,4-F)QUINOLIN-2-ONE, 1,4A,4B,5,6,6A,7,8,9,9A,9B,10,11,11A-TETRADECAHYDRO-4A,6A-DIMETHYL-7-(3-METHYL-1-OXOBUTYL)-, (4AR,4BS,6AS,7S,9AS,9BS,11AR)-
    • XEC7U2O6SC
    • MK 0963
    • UNII-XEC7U2O6SC
    • Inchi: 1S/C23H35NO2/c1-14(2)13-19(25)18-7-6-16-15-5-8-20-23(4,12-10-21(26)24-20)17(15)9-11-22(16,18)3/h10,12,14-18,20H,5-9,11,13H2,1-4H3,(H,24,26)/t15-,16-,17-,18+,20+,22-,23+/m0/s1
    • InChI-sleutel: RDPJISLOFXUIDK-RLAPWRJVSA-N
    • LACHT: O=C(CC(C)C)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4[C@@](C=CC(N4)=O)(C)[C@H]3CC[C@@]21C

Berekende eigenschappen

  • Exacte massa: 357.26695
  • Monoisotopische massa: 357.266779
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 3
  • Complexiteit: 638
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 46.2

Experimentele eigenschappen

  • Dichtheid: 1.048
  • Kookpunt: 513.3°C at 760 mmHg
  • Vlampunt: 152.7°C
  • Brekindex: 1.517
  • PSA: 46.17
  • LogboekP: 4.79090
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.